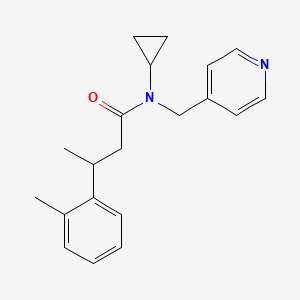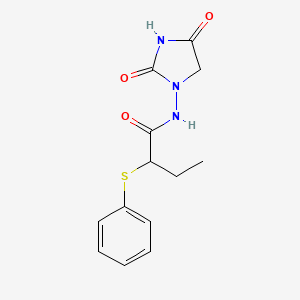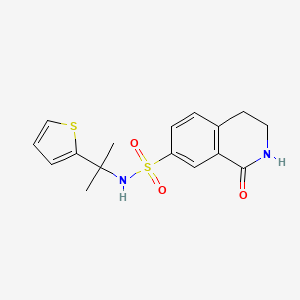![molecular formula C16H21N3O4S B6967537 3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6967537.png)
3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid is a complex organic compound that features an imidazole ring, a sulfonyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the propanoic acid moiety: This can be done through a coupling reaction, such as the use of a Grignard reagent or a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring could play a crucial role in binding to metal ions or other biomolecules, while the sulfonyl group might enhance its solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Compounds such as histidine or metronidazole share the imidazole ring structure.
Sulfonyl-containing compounds: Sulfonamides and sulfonylureas are examples of compounds with similar functional groups.
Propanoic acid derivatives: Ibuprofen and naproxen are well-known compounds that contain the propanoic acid moiety.
Uniqueness
What sets 3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid apart is the combination of these functional groups in a single molecule, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-[3-[methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-12(2)19-10-15(17-11-19)24(22,23)18(3)14-6-4-5-13(9-14)7-8-16(20)21/h4-6,9-12H,7-8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWJTEVHOYCDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B6967455.png)
![3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione](/img/structure/B6967457.png)


![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B6967478.png)

![tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate](/img/structure/B6967505.png)
![1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B6967523.png)

![2-(1-Benzofuran-5-ylmethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B6967531.png)
![3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6967540.png)
![(6,6-Difluoro-1,4-oxazepan-4-yl)-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6967544.png)
![N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6967545.png)
![N,N-dimethyl-3-[(3-methyl-2,5-dioxo-3-propan-2-ylpyrrolidin-1-yl)methyl]benzenesulfonamide](/img/structure/B6967574.png)
